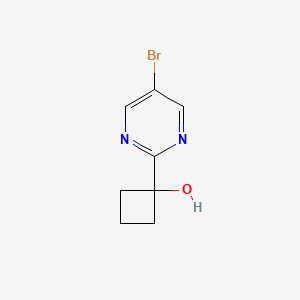

1-(5-Bromopyrimidin-2-yl)cyclobutanol

Vue d'ensemble

Description

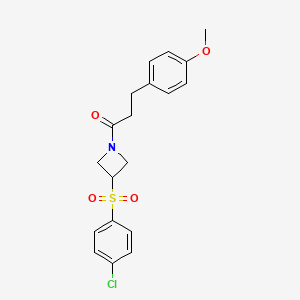

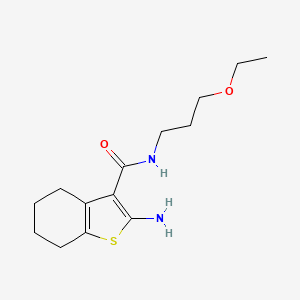

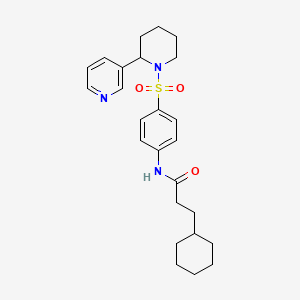

1-(5-Bromopyrimidin-2-yl)cyclobutanol is a cyclic compound that belongs to the class of pyrimidines. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The molecular formula of 1-(5-Bromopyrimidin-2-yl)cyclobutanol is C8H9BrN2O . The InChI code is 1S/C8H9BrN2O/c9-6-4-10-7(11-5-6)8(12)2-1-3-8/h4-5,12H,1-3H2 .Physical And Chemical Properties Analysis

1-(5-Bromopyrimidin-2-yl)cyclobutanol has a molecular weight of 229.08 . It is a solid at room temperature . The compound should be stored in a refrigerator .Applications De Recherche Scientifique

Cyclobutane-Containing Compounds in Drug Discovery

Cyclobutane-containing compounds, including derivatives such as 1-(5-Bromopyrimidin-2-yl)cyclobutanol, have garnered interest in scientific research due to their diverse biological activities. A notable review highlights the synthesis, origins, and biological activities of cyclobutane-containing alkaloids isolated from terrestrial and marine species. These compounds have been identified with antimicrobial, antibacterial, antitumor, and other significant activities. The study also predicts additional biological activities using computational models, pointing towards new possible applications in drug discovery and development (Sergeiko, Poroikov, Hanuš, & Dembitsky, 2008).

Advances in Pyranopyrimidine Scaffolds

Pyranopyrimidine scaffolds, closely related to the pyrimidine core in 1-(5-Bromopyrimidin-2-yl)cyclobutanol, are pivotal in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. A comprehensive review covering synthetic pathways employed for the development of pyranopyrimidine derivatives through one-pot multicomponent reactions using diversified hybrid catalysts has been presented. This work emphasizes the role of these scaffolds in the development of lead molecules for therapeutic applications, indicating a significant area of interest for researchers working with related compounds (Parmar, Vala, & Patel, 2023).

Cyclobutane Natural Products and Their Synthesis

Research on [2 + 2]-cycloaddition-derived cyclobutane natural products up to the end of 2021 has been reviewed, showcasing the structural diversity, sources, bioactivities, and biomimetic syntheses of these compounds. The review underscores the scientific fascination with these compounds due to their unique structures and diverse biological effects. Such studies provide a foundational understanding for the synthesis and application of cyclobutane derivatives, including 1-(5-Bromopyrimidin-2-yl)cyclobutanol, in pharmacology and drug design (Yang, Jia, Song, & Huang, 2022).

Mécanisme D'action

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1-(5-bromopyrimidin-2-yl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c9-6-4-10-7(11-5-6)8(12)2-1-3-8/h4-5,12H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJNBURIPPYBEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NC=C(C=N2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromopyrimidin-2-yl)cyclobutanol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid](/img/structure/B2539228.png)

![2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)](/img/structure/B2539231.png)

![8-(4-Chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2539244.png)

![2-[(3-chlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2539245.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2539247.png)